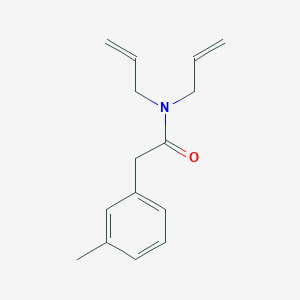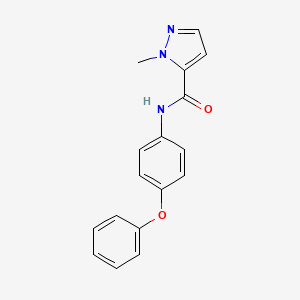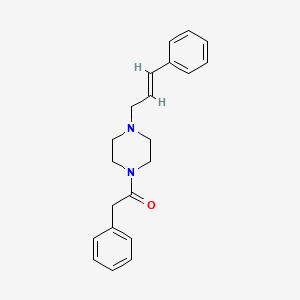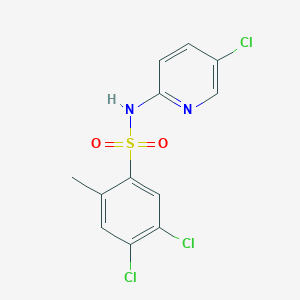
N,N-diallyl-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-2-(3-methylphenyl)acetamide, commonly known as DAPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DAPMA is a member of the acetamide family and is synthesized through a simple chemical reaction.
作用機序
The mechanism of action of DAPMA is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
DAPMA has been shown to have both biochemical and physiological effects. In vitro studies have shown that DAPMA inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, in a dose-dependent manner. In vivo studies have shown that DAPMA reduces inflammation and pain in animal models of rheumatoid arthritis and asthma.
実験室実験の利点と制限
One advantage of DAPMA is that it is relatively easy to synthesize. It can be synthesized in high yield using simple chemical reactions. Another advantage is that it has shown potential applications in various fields of scientific research, including medicine, agriculture, and materials science.
One limitation of DAPMA is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. Another limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of DAPMA. In the field of medicine, further studies are needed to determine the safety and efficacy of DAPMA in humans. In agriculture, studies are needed to determine the optimal application rates and methods for DAPMA as a herbicide. In materials science, studies are needed to determine the optimal conditions for the synthesis of polymers using DAPMA as a monomer. Additionally, further studies are needed to determine the mechanism of action of DAPMA and its potential applications in other fields of scientific research.
合成法
DAPMA is synthesized through the reaction between N,N-diallylacetamide and 3-methylbenzoyl chloride. This reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction yields DAPMA as a white solid with a high yield.
科学的研究の応用
DAPMA has shown potential applications in various fields of scientific research. In the field of medicine, DAPMA has been shown to possess anti-inflammatory properties. It has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
In agriculture, DAPMA has been studied for its potential use as a herbicide. It has been shown to be effective against a variety of weed species, including grasses and broadleaf weeds.
In materials science, DAPMA has been studied for its potential use in the synthesis of polymers. It has been shown to be a useful monomer in the synthesis of polymers with desirable properties such as high strength and flexibility.
特性
IUPAC Name |
2-(3-methylphenyl)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-9-16(10-5-2)15(17)12-14-8-6-7-13(3)11-14/h4-8,11H,1-2,9-10,12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFZVBLKHKXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)

![2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B5367400.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)
![2-(2,5-dioxoimidazolidin-1-yl)-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5367414.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5367421.png)
![8-[(6-methoxy-2H-chromen-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5367427.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5367430.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5367439.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)
![3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)